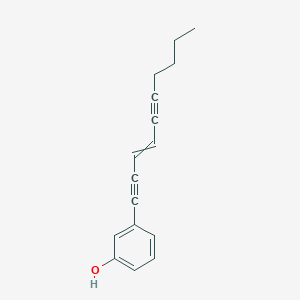
3-(Dec-3-ene-1,5-diyn-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dec-3-ene-1,5-diyn-1-yl)phenol: is an organic compound characterized by the presence of a phenol group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is notable for its unique structure, which includes both an alkyne and an alkene functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol typically involves the coupling of a phenol derivative with a dec-3-ene-1,5-diyn-1-yl precursor. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
Chemistry: 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving phenolic compounds.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)phenol involves its interaction with various molecular targets. The phenol group can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, the alkyne and alkene groups can participate in cycloaddition reactions, forming new chemical bonds and structures. These interactions can modulate biological pathways and enzyme activities, leading to various physiological effects.
Comparison with Similar Compounds
- 4-(Dec-3-ene-1,5-diyn-1-yl)phenol
- 3-(Dec-3-ene-1,5-diyn-1-yl)phenylmethanol
Comparison: Compared to similar compounds, 3-(Dec-3-ene-1,5-diyn-1-yl)phenol is unique due to its specific substitution pattern on the phenol ring. This unique structure influences its reactivity and the types of reactions it can undergo. For example, the position of the alkyne and alkene groups can affect the compound’s ability to participate in cycloaddition reactions, making it more or less reactive compared to its analogs.
Properties
CAS No. |
823228-06-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylphenol |
InChI |
InChI=1S/C16H16O/c1-2-3-4-5-6-7-8-9-11-15-12-10-13-16(17)14-15/h7-8,10,12-14,17H,2-4H2,1H3 |
InChI Key |
NHBUYHNMXVOKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1,6-naphthyridine](/img/structure/B14213031.png)
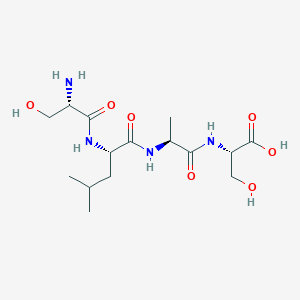
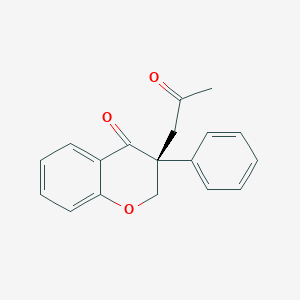
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-4-methylpentan-1-ol](/img/structure/B14213045.png)
![Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-](/img/structure/B14213046.png)

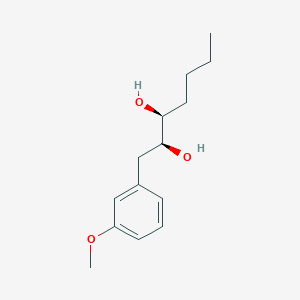
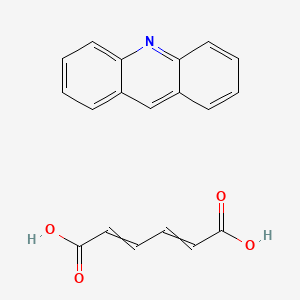
![Phosphonic acid, [[2-(2,2-diphenylethenyl)phenyl]methyl]-, diethyl ester](/img/structure/B14213070.png)
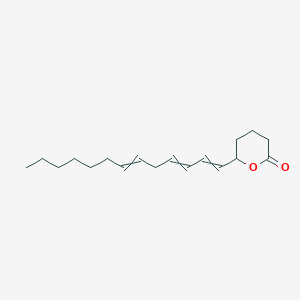
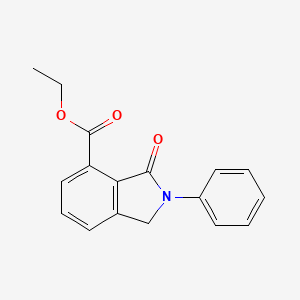
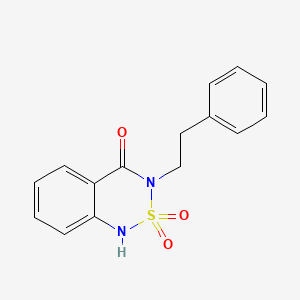
![{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}phosphane](/img/structure/B14213094.png)
![1-[(1S)-1-Phenylethyl]-2,3,5,6,7,7a-hexahydro-1H-indole](/img/structure/B14213100.png)
